molecular formula (CH3)2C2O4<br>C4H6O4 B050477 Dimethyl oxalate CAS No. 553-90-2

Dimethyl oxalate

Cat. No. B050477
CAS RN: 553-90-2
M. Wt: 118.09 g/mol
InChI Key: LOMVENUNSWAXEN-UHFFFAOYSA-N
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Description

Dimethyl oxalate (DMO) is a significant chemical used as an intermediate in various industrial processes. It has gained attention due to its role in the production of valuable compounds and its potential in the synthesis of environmentally friendly fuels and materials.

Synthesis Analysis

DMO is synthesized through various methods, including the esterification of oxalic acid with methanol. The process involves catalytic systems that may include copper-based catalysts, which facilitate the hydrogenation of DMO to ethanol, highlighting the importance of catalyst selection and reaction conditions in the synthesis process (Shi et al., 2020).

Molecular Structure Analysis

The molecular structure of DMO has been studied extensively, revealing that it exists in conformational equilibrium between different forms. In the liquid phase, it exhibits a mixture of conformers, with the planar, cis-ester C2h structure being the most stable. The vibrational spectra studies provide insights into the conformational properties of DMO (Katon & Lin, 1978).

Chemical Reactions and Properties

DMO participates in various chemical reactions, including its use as a precursor in the synthesis of ethanol through hydrogenation. This process underlines the chemical's reactivity and utility in producing essential compounds. The reaction conditions, such as temperature and catalyst, significantly affect the efficiency and outcomes of these reactions.

Physical Properties Analysis

The physical properties of DMO, including its melting point, decomposition temperature, and stability, are crucial for its storage, handling, and application in industrial processes. Studies have shown that solid DMO derivatives like UDMH oxalate have better thermal and aqueous solution stability compared to liquid DMO, making them more suitable for practical applications (Zhang, 2011).

Chemical Properties Analysis

The chemical properties of DMO, such as its reactivity, catalytic decomposition, and interaction with various catalysts, are essential for understanding its behavior in different chemical processes. Spectroscopic studies on the decomposition of DMO provide insights into the molecule's interaction with surfaces and its stability under different conditions (Hegde et al., 2017).

Scientific Research Applications

1. Synthesis of Monoalkyl Oxalates

  • Methods of Application: The synthesis of monoalkyl oxalates was carried out in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .
  • Results: The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yielding the corresponding half-esters in high yields with high purities .

2. Hydrogenation of Dimethyl Oxalate to Ethylene Glycol

  • Application Summary: The Cu-based catalyst has attracted wide attention for the hydrogenation of dimethyl oxalate (DMO) to ethylene glycol (EG) due to its high catalytic activity and low cost .
  • Methods of Application: A novel MOF-derived Cu/SiO 2 catalyst was constructed with a controllable distribution of Cu active sites for the hydrogenation of the DMO to EG reaction . The catalyst was prepared by a hydrothermal method with the HKUST-1 uniformly coated on the surface of the silica microspheres .
  • Results: The resulted MOF-CmS catalyst showed a 100% conversion of DMO and over 98% selectivity of EG at 200 °C and 2 MPa .

3. Use as an Alternate Fuel in Direct Oxidation Fuel Cell

  • Application Summary: Dimethyl oxalate is used as an alternate fuel in the direct oxidation fuel cell .
  • Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of dimethyl oxalate in fuel cells .
  • Results: The outcomes of this application are not specified in the sources .

Safety And Hazards

Dimethyl oxalate is a corrosive substance with harmful properties that can cause skin, eye, and respiratory tract injuries, and even death in cases of high exposure . Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating .

Future Directions

The market for Dimethyl Oxalate is propelled by the escalating demand for pharmaceuticals and agrochemicals, driven by the expanding global population and the constant need for efficient and innovative chemical synthesis processes . As industries continue to seek sustainable and environmentally friendly solutions, Dimethyl Oxalate stands out for its role in enabling greener chemical manufacturing practices .

properties

IUPAC Name

dimethyl oxalate
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InChI

InChI=1S/C4H6O4/c1-7-3(5)4(6)8-2/h1-2H3
Source PubChem
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InChI Key

LOMVENUNSWAXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C(=O)OC
Source PubChem
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Molecular Formula

(CH3)2C2O4, C4H6O4
Record name dimethyl oxalate
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DSSTOX Substance ID

DTXSID9060287
Record name Ethanedioic acid, dimethyl ester
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Molecular Weight

118.09 g/mol
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Physical Description

Colorless solid; [Merck Index] White crystalline aggregates; [MSDSonline]
Record name Methyl oxalate
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Vapor Pressure

1.14 [mmHg]
Record name Methyl oxalate
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Product Name

Dimethyl oxalate

CAS RN

553-90-2
Record name Dimethyl oxalate
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Record name Ethanedioic acid, 1,2-dimethyl ester
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Record name DIMETHYL OXALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,040
Citations
MW Dougill, GA Jeffrey - Acta Crystallographica, 1953 - scripts.iucr.org
An X-ray analysis of the crystal structure of dimethyl oxalate shows that the molecule has a planar trans-trans configuration, which is the planar structure of least steric interference. The …
Number of citations: 125 scripts.iucr.org
ZQ Wang, J Sun, ZN Xu, GC Guo - Nanoscale, 2020 - pubs.rsc.org
The direct esterification of CO involves processes using CO as the starting material and ester chemicals as products. Dimethyl oxalate (DMO) and dimethyl carbonate (DMC) are two …
Number of citations: 35 pubs.rsc.org
RP Ye, L Lin, LC Wang, D Ding, Z Zhou, P Pan… - ACS …, 2020 - ACS Publications
… 2 to CO is a promising way for using carbon resources because CO is one component of syngas for the production of many important synthesis intermediates such as dimethyl oxalate (…
Number of citations: 58 pubs.acs.org
JK Wilmshurst, JF Horwood - Journal of Molecular Spectroscopy, 1966 - Elsevier
… The dependence of the dipole moment of dimethyl oxalate … molecular dipole moment of dimethyl oxalate may be calculated … most probable configuration of dimethyl oxalate in the liquid …
Number of citations: 19 www.sciencedirect.com
S Zhao, H Yue, Y Zhao, B Wang, Y Geng, J Lv… - Journal of catalysis, 2013 - Elsevier
… [7], which includes the coupling of CO with nitrite esters to form dimethyl oxalate and the subsequent hydrogenation of dimethyl oxalate (DMO) to EtOH. The byproduct (CH 3 OH) in the …
Number of citations: 228 www.sciencedirect.com
S Li, Y Wang, J Zhang, S Wang, Y Xu… - Industrial & …, 2015 - ACS Publications
Gas-phase hydrogenation of dimethyl oxalate (DMO) on a copper-based catalyst is one of the crucial technologies in the production of ethylene glycol (EG) from syngas. Even though Cu…
Number of citations: 77 pubs.acs.org
HT Teunissen, CJ Elsevier - Chemical communications, 1997 - pubs.rsc.org
… Dimethyl oxalate is efficiently hydrogenated to ethylene glycol under mild conditions [p(H2) 70 bar; 100 C] using a ruthenium catalyst based on Ru(acac)3 … (1)] requires drastic …
Number of citations: 121 pubs.rsc.org
A Yin, C Wen, X Guo, WL Dai, K Fan - Journal of Catalysis, 2011 - Elsevier
… However, monometallic Ni is not active in the hydrogenation of DMO, which might result from the strong dimethyl oxalate adsorption on the surface of Ni, which poisons the surface. If …
Number of citations: 181 www.sciencedirect.com
SB Lopes, L Lapinski, R Fausto - Physical Chemistry Chemical Physics, 2002 - pubs.rsc.org
… Commercially available dimethyl oxalate (Aldrich, 99%) was used in this study. Vapours of … In order to reduce the vapour pressure over the solid dimethyl oxalate, the glass tube, in …
Number of citations: 13 pubs.rsc.org
G Cui, X Meng, X Zhang, W Wang, S Xu, Y Ye… - Applied Catalysis B …, 2019 - Elsevier
… The optimal catalyst (Cu/MMO−S3) exhibits an excellent catalytic performance toward hydrogenation of dimethyl oxalate (DMO) to ethylene glycol (EG) (yield: 94.4%) at an exceptionally …
Number of citations: 112 www.sciencedirect.com

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